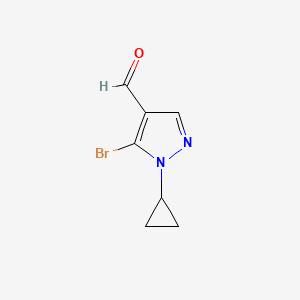![molecular formula C12H12ClN3O B13906100 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine is an organic compound with the molecular formula C12H12ClN3O. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine typically involves the reaction of 6-chloropyridazine with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation of the methoxy group can produce an aldehyde or acid .
Scientific Research Applications
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine
- 4-Chloro-6-(methylamino)pyrimidine
- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its methoxyphenylmethyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C12H12ClN3O |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-11-4-2-9(3-5-11)7-14-10-6-12(13)16-15-8-10/h2-6,8H,7H2,1H3,(H,14,16) |
InChI Key |
VDTAEYKUZRAUSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)

![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)

![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)







![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
